4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Mode of Action
Given its use in the synthesis of auy954, it may interact with its targets through a similar mechanism, potentially involving the modulation of sphingosine-1-phosphate receptors .
Biochemical Pathways
If it acts similarly to auy954, it may influence the sphingosine-1-phosphate signaling pathway .
Pharmacokinetics
The compound has a boiling point of 84-86 °c at 5 mmhg and a density of 171 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It has been noted to have an antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. For instance, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)aniline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted anilines, quinolines, and other heterocyclic compounds.
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUGWKAHLMONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705831 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159329-03-0 | |
Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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